molecular formula C9H10N2O2 B2453704 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid CAS No. 1700148-27-1

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

Cat. No. B2453704
CAS RN: 1700148-27-1
M. Wt: 178.191
InChI Key: SOCFNDRIGGUBSD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, also known as CP-524, 288, is a pyrimidine derivative that has gained significant attention due to its potential applications in the field of medicinal chemistry. It is a small molecule that has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Scientific Research Applications

Synthesis and Bioactivity

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid and related compounds have been extensively studied for their biological activities. For instance, cyclopropanecarboxylic acid derivatives have been synthesized for their potential herbicidal and fungicidal activities. New compounds synthesized from cyclopropanecarboxylic acid showed promising biological activities, indicating the importance of cyclopropyl groups in bioactive molecules (Tian, Song, Wang, & Liu, 2009).

Antiviral and Antibacterial Agents

The structural modification of pyrimidine derivatives, including the incorporation of cyclopropyl groups, has led to the discovery of compounds with significant antibacterial and antiviral activities. For example, fluoro-naphthyridines with cycloalkylamino groups have shown potent in vitro and in vivo antibacterial properties. This highlights the potential of cyclopropyl-substituted pyrimidines as therapeutic agents against bacterial infections (Bouzard et al., 1992).

Enzyme Inhibition

Compounds containing the cyclopropyl moiety, similar to 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, have been evaluated for their ability to inhibit enzymes crucial for cellular functions. For instance, derivatives of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid demonstrated interaction with mammalian topoisomerase II, suggesting their potential in cancer therapy by targeting DNA replication and cell division processes (Wentland et al., 1993).

properties

IUPAC Name

2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-4-10-8(6-2-3-6)11-7(5)9(12)13/h4,6H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCFNDRIGGUBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

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